molecular formula C22H22ClN5O4 B2730734 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1052605-78-3

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2730734
CAS No.: 1052605-78-3
M. Wt: 455.9
InChI Key: XVWXDFBLYIEEMR-UHFFFAOYSA-N
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Description

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,4-d][1,2,3]triazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

The synthesis of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrrolo[3,4-d][1,2,3]triazole core through cyclization reactions, followed by the introduction of the 3-chloro-4-methoxyphenyl and 4-isopropylphenyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-d][1,2,3]triazole core is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,4-d][1,2,3]triazole derivatives, such as:

  • 3-chloro-4-methoxyphenyl isocyanate
  • 2-methoxyphenyl isocyanate
  • 3-chloro-4-methylphenyl isocyanate These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific combination of functional groups, which confer unique properties and potential applications.

Biological Activity

The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. Its molecular formula is C19H20ClN5O4C_{19}H_{20}ClN_5O_4, with a molecular weight of approximately 427.84 g/mol. This compound belongs to a class of pyrrolo-triazole derivatives which have been investigated for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the field of oncology. Its mechanism of action primarily involves the inhibition of specific molecular targets associated with cancer cell proliferation and survival.

The compound's biological activity is attributed to its ability to interact with various cellular pathways. It has been shown to bind effectively to the Murine Double Minute 2 (MDM2) protein, which plays a crucial role in regulating the p53 tumor suppressor pathway. By inhibiting MDM2, this compound can lead to increased p53 activity and subsequent apoptosis in cancer cells .

Antitumor Efficacy

In studies involving cancer cell lines such as SJSA-1 (a model for osteosarcoma), the compound demonstrated potent antitumor effects. For instance:

  • IC50 Values : The compound showed an IC50 value as low as 6.4 nM in inhibiting cell growth .
  • Tumor Regression : In vivo studies indicated that oral administration resulted in significant tumor regression rates (up to 100% in certain models) .

Cytotoxic Effects

Further investigations revealed that this compound exhibited selective cytotoxicity against melanoma cells. A related study noted a 4.9-fold increase in cytotoxicity against VMM917 melanoma cells compared to normal cells. This was attributed to the compound's ability to induce cell cycle arrest at the S phase and decrease melanin content in treated cells .

Data Tables

Parameter Value
Molecular FormulaC19H20ClN5O4
Molecular Weight427.84 g/mol
Antitumor IC506.4 nM
Tumor Regression RateUp to 100%
Cytotoxicity (VMM917)4.9-fold selective

Case Studies

  • MDM2 Inhibition Study :
    • Researchers explored the binding affinity of the compound to MDM2 and its impact on p53 activation.
    • Results showed that compounds with similar structures could achieve strong p53 activation and apoptosis induction in xenograft models .
  • Melanoma Treatment Investigation :
    • A focused study on a derivative of this compound demonstrated significant cytotoxic effects on melanoma cells while sparing normal cells.
    • The study highlighted the potential for developing this class of compounds as alternative chemotherapeutic agents for melanoma treatment .

Properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O4/c1-12(2)13-4-6-14(7-5-13)24-18(29)11-27-20-19(25-26-27)21(30)28(22(20)31)15-8-9-17(32-3)16(23)10-15/h4-10,12,19-20H,11H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWXDFBLYIEEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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